4-Methoxy-3-phenylquinoline-2(1H)-thione
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Overview
Description
4-Methoxy-3-phenylquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a thione group in the structure adds to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-phenylquinoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-phenylquinoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-phenylquinoline-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The quinoline ring may also interact with DNA or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyquinoline-2(1H)-thione
- 3-Phenylquinoline-2(1H)-thione
- 4-Methoxy-3-phenylquinoline
Uniqueness
4-Methoxy-3-phenylquinoline-2(1H)-thione is unique due to the combination of the methoxy, phenyl, and thione groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
89080-84-2 |
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Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
4-methoxy-3-phenyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C16H13NOS/c1-18-15-12-9-5-6-10-13(12)17-16(19)14(15)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19) |
InChI Key |
XFZBPNJCSZJCMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=S)NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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